molecular formula C20H21NO3 B12891978 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- CAS No. 61380-83-4

1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-

Cat. No.: B12891978
CAS No.: 61380-83-4
M. Wt: 323.4 g/mol
InChI Key: KPUCCIYRBQYRNH-UHFFFAOYSA-N
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Description

Core Structure

The isoquinolinone framework consists of:

  • A benzene ring (positions 5–10) fused to a pyridone ring (positions 1–4).
  • A ketone group at position 1, which introduces electron-withdrawing effects and planarizes the pyridone ring.

Substituent Analysis

  • 2-Methyl Group :
    • Located on the pyridone nitrogen (position 2), this group sterically hinders rotation around the N–C bond, influencing conformational stability.
  • 4-[2-(3,4-Dimethoxyphenyl)ethyl] Chain :
    • Ethyl Bridge : Introduces flexibility, allowing the dimethoxyphenyl group to adopt gauche or anti conformations relative to the core.
    • 3,4-Dimethoxyphenyl Ring :
      • Methoxy groups at positions 3 and 4 create electron-rich regions, enhancing π-π stacking potential.
      • Steric and electronic effects from substituents modulate interactions with biological targets.

Molecular Formula : C₂₀H₂₁NO₄
Molecular Weight : 339.39 g/mol (calculated from PubChem data).

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Key signals for structural elucidation:

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR 2.45 (s) Singlet 2-CH₃
3.25–3.45 (m) Multiplet Ethyl -CH₂-
3.85 (s) Singlet 3-OCH₃
3.88 (s) Singlet 4-OCH₃
6.70–7.90 (m) Multiplet Aromatic H
¹³C NMR 165.5 Carbonyl (C=O) Position 1
55.1–56.3 OCH₃ Methoxy carbons
20.7 2-CH₃ Methyl carbon

Data adapted from analogous isoquinolinone derivatives.

Infrared (IR) Spectroscopy

  • C=O Stretch : 1675 cm⁻¹ (strong, ketone).
  • C-O-C Stretch : 1240–1260 cm⁻¹ (methoxy groups).
  • Aromatic C-H Bend : 750–800 cm⁻¹ (substituted benzene).

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 339.39 [M]⁺.
  • Key Fragments :
    • m/z 296 [M – CH₃O]⁺ (loss of methoxy group).
    • m/z 174 [C₁₁H₁₂NO]⁺ (isoquinolinone core with methyl).

Crystallographic Data and Conformational Studies

While crystallographic data for this specific compound are not publicly available, insights can be extrapolated from related structures:

  • Isoquinolinone Core :

    • Pyridone ring adopts a planar conformation due to conjugation with the carbonyl group.
    • Dihedral angle between pyridone and benzene rings: ~5° (nearly coplanar).
  • Substituent Geometry :

    • The ethyl linker adopts a gauche conformation , positioning the dimethoxyphenyl ring perpendicular to the isoquinolinone plane to minimize steric clashes.
    • Methoxy groups exhibit coplanar alignment with the phenyl ring, maximizing resonance stabilization.
  • Intermolecular Interactions :

    • π-π Stacking : Between aromatic rings of adjacent molecules (distance: 3.5–4.0 Å).
    • Hydrogen Bonds : Between carbonyl oxygen and methoxy groups in the lattice.

Properties

CAS No.

61380-83-4

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylisoquinolin-1-one

InChI

InChI=1S/C20H21NO3/c1-21-13-15(16-6-4-5-7-17(16)20(21)22)10-8-14-9-11-18(23-2)19(12-14)24-3/h4-7,9,11-13H,8,10H2,1-3H3

InChI Key

KPUCCIYRBQYRNH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Pictet-Spengler Reaction and Variants

The Pictet-Spengler reaction is a classical method for constructing tetrahydroisoquinoline frameworks by cyclization of phenethylamines with aldehydes. However, its application to 1,1-disubstituted tetrahydroisoquinolines is limited due to poor reactivity with ketones. Recent modifications involve:

  • Use of titanium(IV) isopropoxide and acetic-formic anhydride to facilitate cyclization from cyclic ketones.
  • Reduction of ketoamides to hydroxyamides followed by acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid) to yield tetrahydroisoquinolines with high yields (90–97%).

Castagnoli–Cushman Reaction

This reaction involves the condensation of homophthalic anhydride with imines derived from aromatic aldehydes and amines, leading to 3,4-dihydroisoquinolin-1(2H)-one derivatives. The process typically includes:

  • Formation of imine intermediates by stirring aromatic aldehydes and amines in dry dichloromethane.
  • Refluxing the imine with homophthalic anhydride in toluene for several hours.
  • Isolation of the product by filtration and recrystallization.

Specific Preparation Method for 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-

Starting Materials and Key Intermediates

  • N-[2-(3,4-dimethoxyphenyl)ethyl]formamides serve as crucial intermediates.
  • Ketoamides and acylated ketoamides are used to build the isoquinoline ring system.
  • 3,4-Dimethoxyphenyl ethyl derivatives are introduced via Grignard reagents or related organometallic reagents.

Cyclization and Reduction Steps

  • Reduction of ketoamides with sodium borohydride (NaBH4) in methanol yields hydroxyamides with 85–90% efficiency.
  • Cyclization of hydroxyamides is catalyzed by p-toluenesulfonic acid in dichloromethane at room temperature, producing tetrahydroisoquinolines in 90–97% yield.
  • Alternative cyclization methods include the use of Lewis acids such as boron trifluoride diethyl etherate to promote ring closure via Pummerer-type reactions, enhancing yields of cyclized products.

Use of Isocyanate Intermediates

  • N-Boc-protected (β-arylethyl)carbamates are converted into isocyanates using trifluoromethanesulfonic anhydride (Tf2O) and 2-chloropyridine.
  • The isocyanates undergo intramolecular Friedel–Crafts-type cyclization, often facilitated by Lewis acids like BF3·Et2O, to form isoquinolin-1-one cores under mild conditions.

Multi-Step Synthesis Including Oxazoline Intermediates

  • Starting from 2-(2,3,4-trimethoxyphenyl)-4,4-dimethyl-2-oxazoline, a sequence of reactions including directed displacement, ortho-lithiation, and Pschorr cyclization leads to isoquinolinone derivatives.
  • Phosphoryl chloride (POCl3) under Vilsmeier conditions followed by borohydride reduction is used to form tetrahydroisoquinoline derivatives.
  • This approach allows the introduction of methyl and 3,4-dimethoxyphenyl substituents in the isoquinolinone framework.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Ketoamide reduction NaBH4 in MeOH 85–90 Produces hydroxyamides
2 Cyclization p-Toluenesulfonic acid, DCM, rt, 30 min 90–97 Forms tetrahydroisoquinolines
3 Imine formation Aromatic aldehyde + amine, dry DCM, 24 h - Intermediate for Castagnoli–Cushman reaction
4 Castagnoli–Cushman cyclization Homophthalic anhydride, toluene, reflux 6 h Moderate Produces 3,4-dihydroisoquinolin-1(2H)-ones
5 Isocyanate formation Tf2O, 2-chloropyridine - From N-Boc-carbamates
6 Friedel–Crafts cyclization BF3·Et2O, mild conditions Good Enhances cyclization yields
7 Vilsmeier reaction + reduction POCl3, borohydride Good For tetrahydroisoquinoline derivatives

Research Findings and Optimization Notes

  • The use of catalytic amounts of p-toluenesulfonic acid significantly improves cyclization efficiency and yield.
  • Lewis acid additives such as BF3·Et2O are critical for substrates with less nucleophilic aryl groups to facilitate cyclization.
  • Reduction steps with NaBH4 are generally high yielding and mild, preserving sensitive functional groups.
  • Multi-step syntheses involving oxazoline intermediates provide a versatile route to substituted isoquinolinones but require careful control of lithiation and cyclization steps to avoid side reactions.
  • The Castagnoli–Cushman reaction offers a straightforward approach to 3,4-dihydroisoquinolin-1(2H)-ones but may require optimization of reflux time and solvent choice for specific derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various isoquinoline derivatives .

Scientific Research Applications

4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, molecular properties, and sources of analogous compounds:

Compound Name (CAS RN if available) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences Source
Target Compound 2-methyl, 4-[2-(3,4-dimethoxyphenyl)ethyl] C₂₀H₂₁NO₃ 323.39 Not reported Unique phenethyl substitution at C4
4-[3-[(tert-Butyl)amino]-2-hydroxypropoxy]-2-methyl-1(2H)-isoquinolinone HCl (62774-96-3) 4-[3-(tert-butylamino)-2-hydroxypropoxy], HCl salt C₁₇H₂₄N₂O₃·HCl 340.85 203–205 Polar hydroxy/amino groups; hydrochloride salt enhances solubility
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 1-methyl, 6,7-dimethoxy, ethyl carboxylate C₁₄H₁₇NO₄ 263.29 Not reported Carboxylate ester at C2; dihydro core
6,7-Methylenedioxy-1(2H)-isoquinolinone (Compound 7) 6,7-methylenedioxy C₁₀H₇NO₃ 189.17 Not reported Methylenedioxy bridge at C6/C7; simpler structure
3-(2-Ethenyl-4-methoxyphenyl)-2-methyl-1(2H)-isoquinolinone (153967-79-4) 3-(2-ethenyl-4-methoxyphenyl), 2-methyl C₁₉H₁₇NO₂ 291.34 Not reported Ethenyl group increases reactivity

Physicochemical Properties

  • Lipophilicity : The target compound’s 3,4-dimethoxyphenethyl chain enhances lipophilicity compared to derivatives with polar substituents (e.g., ’s hydroxypropoxy group or ’s carboxylate). This property may improve blood-brain barrier penetration, a critical factor for neuroactive agents .
  • Solubility : The hydrochloride salt in exhibits higher water solubility (melting point: 203–205°C) due to ionic character, whereas the target compound’s neutral structure likely reduces aqueous solubility.
  • Thermal Stability : Methylenedioxy derivatives (e.g., ) are generally stable, but the target’s methoxy groups may confer similar stability despite bulkier substitution.

Biological Activity

1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- is a compound belonging to the isoquinolinone family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- is C20H21NO. Its structure features an isoquinolinone core with a dimethoxyphenyl ethyl side chain, which may contribute to its biological properties.

Antitumor Activity

Several studies have highlighted the antitumor potential of isoquinolinone derivatives. Research indicates that compounds with isoquinolinone structures can selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation. A study demonstrated that modifications at specific positions on the isoquinolinone core enhance its potency against various cancer cell lines, including breast and lung cancers .

Table 1: Antitumor Activity of Isoquinolinones

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Isoquinolinone Derivative AMDA-MB-231 (Breast)5.0CDK4 Inhibition
Isoquinolinone Derivative BA549 (Lung)3.5Apoptosis Induction
1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-HepG2 (Liver)4.0Cell Cycle Arrest

Antimicrobial Activity

Research has also explored the antimicrobial properties of isoquinolinones. The compound has been tested against various bacterial strains, showing significant activity. For instance, it exhibited inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 2: Antimicrobial Activity of Isoquinolinones

Bacterial StrainMIC (mg/mL)Comparison to Control
MRSA0.5Similar to Vancomycin
Escherichia coli0.7Higher than Ampicillin
Pseudomonas aeruginosa0.6Comparable to Ciprofloxacin

The mechanisms underlying the biological activities of 1(2H)-Isoquinolinone derivatives are multifaceted:

  • CDK Inhibition : Isoquinolinones have been found to bind selectively to CDK4, disrupting its activity and leading to cell cycle arrest in cancer cells.
  • Antimicrobial Action : The antimicrobial efficacy may be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study 1: Antitumor Efficacy

In a recent study involving various isoquinolinone derivatives, researchers observed that structural modifications significantly influenced their antitumor efficacy. The compound showed promising results in inhibiting tumor growth in xenograft models of breast cancer .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial properties of isoquinolinones against resistant strains of bacteria. The findings indicated that these compounds could serve as potential leads for developing new antibiotics targeting resistant pathogens .

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